molecular formula C17H18ClN5O B7094485 N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide

N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B7094485
M. Wt: 343.8 g/mol
InChI Key: MGNBPVJDNZKQCY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chloro-cyanophenyl group, a pyrazolyl group, and a pyrrolidinylacetamide moiety.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-22-15(6-7-20-22)16-3-2-8-23(16)11-17(24)21-13-5-4-12(10-19)14(18)9-13/h4-7,9,16H,2-3,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNBPVJDNZKQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCN2CC(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and pyrrolidinyl moieties.

    Reduction: Reduction reactions may target the nitrile group in the cyanophenyl moiety.

    Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyrazolyl and pyrrolidinyl groups.

    Reduction: Reduced derivatives of the cyanophenyl moiety.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structure.

    Material Science:

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: N-(3-chloro-4-cyanophenyl)-2-[2-(2-methylpyrazol-3-yl)pyrrolidin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.

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